molecular formula C10H11ClO3S2 B12065209 Methyl 3-(allyloxy)-4-chloro-5-(methylthio)thiophene-2-carboxylate

Methyl 3-(allyloxy)-4-chloro-5-(methylthio)thiophene-2-carboxylate

Cat. No.: B12065209
M. Wt: 278.8 g/mol
InChI Key: IGZZLUAIYJJDHV-UHFFFAOYSA-N
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Description

Methyl 3-(allyloxy)-4-chloro-5-(methylthio)thiophene-2-carboxylate is a synthetic organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This particular compound features a thiophene ring substituted with allyloxy, chloro, and methylthio groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(allyloxy)-4-chloro-5-(methylthio)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(allyloxy)-4-chloro-5-(methylthio)thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols, alkoxides

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Dechlorinated thiophene derivatives

    Substitution: Thiophene derivatives with substituted allyloxy groups

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(methoxy)-4-chloro-5-(methylthio)thiophene-2-carboxylate
  • Methyl 3-(allyloxy)-4-bromo-5-(methylthio)thiophene-2-carboxylate
  • Methyl 3-(allyloxy)-4-chloro-5-(ethylthio)thiophene-2-carboxylate

Uniqueness

Methyl 3-(allyloxy)-4-chloro-5-(methylthio)thiophene-2-carboxylate is unique due to the specific combination of substituents on the thiophene ring. The presence of the allyloxy group provides additional reactivity and potential for further functionalization, while the chloro and methylthio groups contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C10H11ClO3S2

Molecular Weight

278.8 g/mol

IUPAC Name

methyl 4-chloro-5-methylsulfanyl-3-prop-2-enoxythiophene-2-carboxylate

InChI

InChI=1S/C10H11ClO3S2/c1-4-5-14-7-6(11)10(15-3)16-8(7)9(12)13-2/h4H,1,5H2,2-3H3

InChI Key

IGZZLUAIYJJDHV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=C(S1)SC)Cl)OCC=C

Origin of Product

United States

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